N-(4-acetamidophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(4-acetamidophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H15FN4O4 and its molecular weight is 382.351. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves complex chemical reactions aiming to explore the structural and functional diversity of dihydropyrimidines and other heterocyclic compounds. For example, the synthesis of novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, showcasing a range of anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Similarly, the synthesis of deoxyribonucleoside cyclic N-acylphosphoramidites for the stereocontrolled synthesis of oligonucleotides demonstrates the intricate chemical processes involved in creating these compounds (Wilk et al., 2000).
Biological Activities
Several studies have focused on evaluating the biological activities of these compounds, including their antimicrobial, anti-proliferative, and cytotoxic effects. For instance, the antimicrobial evaluation and docking studies of certain derivatives highlight their potential in addressing microbial infections (Talupur et al., 2021). The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily demonstrates the therapeutic potential of these compounds in cancer treatment (Schroeder et al., 2009).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) studies are crucial for understanding the interaction mechanisms and stability of these compounds at the molecular level. Research in this area contributes to the design and optimization of compounds with desired biological activities (Fahim et al., 2021).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-11(25)22-13-4-6-14(7-5-13)23-17(26)16-10-21-19(28)24(18(16)27)15-8-2-12(20)3-9-15/h2-10H,1H3,(H,21,28)(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMZEBXIDIYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.